![molecular formula C16H14N4O2 B2831182 N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide CAS No. 946339-97-5](/img/structure/B2831182.png)
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid is a compound that has a similar structure . It has a molecular weight of 243.27 and a melting point of over 335 degrees Celsius .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. A similar compound, N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS), has been studied as a corrosion inhibitor on mild steel in 0.1 M HCl medium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid, a similar compound, has a molecular weight of 243.27 and a melting point of over 335 degrees Celsius .Scientific Research Applications
- DMQS has been studied as a corrosion inhibitor for mild steel (MS) in hydrochloric acid (HCl) medium. At a concentration of 4 × 10^–5 M, it exhibits an impressive 97.6% inhibition efficiency. Electrochemical techniques, such as impedance spectroscopy and potentiodynamic polarization, were employed to analyze its effectiveness. Surface analysis using scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) confirmed its protective action on MS .
- Structure-based optimization led to the discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors. Among these, compound 28e demonstrated potent inhibition with an IC50 value of 42 nM .
- A specific derivative, 4-(1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl) benzenesulfonamide, exhibited good antimicrobial activity. The presence of a chloro group on the benzoyl moiety and an electron-releasing group on the pyrimidine ring contributed to its effectiveness .
- Density functional theory (DFT) calculations revealed insights into DMQS’s molecular and electronic structure. Parameters such as energy gap, EHOMO, ELUMO, electronegativity, electrophilicity, and dipole moment were investigated. DMQS’s EHOMO value of –6.256 eV suggests its efficacy in protecting MS from corrosive attack .
Corrosion Inhibition
SIRT2 Inhibition
Antimicrobial Activity
Computational Studies
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides, have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets by inhibiting certain enzymes, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Related compounds like sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
The compound’s efficacy as a corrosion inhibitor suggests that it might have good stability and interaction with metal surfaces .
Result of Action
Based on the information about related compounds, it can be inferred that it might lead to the inhibition of bacterial growth by interfering with crucial biochemical pathways .
Action Environment
The action of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide can be influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor was found to escalate with elevated concentration and decline with an increase in solution temperature .
Safety and Hazards
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-7-10(2)19-16(18-9)20-15(22)12-8-17-13-6-4-3-5-11(13)14(12)21/h3-8H,1-2H3,(H,17,21)(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBHULYRYIHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide |
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